molecular formula C6H9ClO2 B14598340 2-(2-Chloroprop-2-enoxymethyl)oxirane CAS No. 59778-10-8

2-(2-Chloroprop-2-enoxymethyl)oxirane

Cat. No.: B14598340
CAS No.: 59778-10-8
M. Wt: 148.59 g/mol
InChI Key: NNOVSMDASPKCQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroprop-2-enoxymethyl)oxirane typically involves the reaction of allyl chloride with epichlorohydrin in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The reaction mechanism involves the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroprop-2-enoxymethyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Various substituted oxiranes depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloroprop-2-enoxymethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of 2-(2-Chloroprop-2-enoxymethyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Allyl glycidyl ether: Similar in structure but with an allyl group instead of a chloropropenyl group.

    Epichlorohydrin: Contains a chloromethyl group instead of a chloropropenyl group.

    Glycidyl ethers: A broad class of compounds with varying substituents on the oxirane ring.

Uniqueness

2-(2-Chloroprop-2-enoxymethyl)oxirane is unique due to the presence of both an epoxide ring and a chloropropenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate for the synthesis of a wide range of chemical products.

Properties

CAS No.

59778-10-8

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

2-(2-chloroprop-2-enoxymethyl)oxirane

InChI

InChI=1S/C6H9ClO2/c1-5(7)2-8-3-6-4-9-6/h6H,1-4H2

InChI Key

NNOVSMDASPKCQK-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC1CO1)Cl

Origin of Product

United States

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